7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one
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Overview
Description
7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one is a synthetic organic compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol . This compound is known for its unique chemical structure, which includes a chromen-2-one core substituted with a 1-chloroethylidene group and a cyclopentyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one typically involves the reaction of 4-methylchromen-2-one with 2-(1-chloroethylidene)cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the 1-chloroethylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced alkanes or alkenes.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(1-Bromoethylidene)cyclopentyl]oxy-4-methylchromen-2-one
- 7-[2-(1-Iodoethylidene)cyclopentyl]oxy-4-methylchromen-2-one
- 7-[2-(1-Fluoroethylidene)cyclopentyl]oxy-4-methylchromen-2-one
Uniqueness
7-[2-(1-Chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethylidene group and the cyclopentyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C17H17ClO3 |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
7-[2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H17ClO3/c1-10-8-17(19)21-16-9-12(6-7-13(10)16)20-15-5-3-4-14(15)11(2)18/h6-9,15H,3-5H2,1-2H3 |
InChI Key |
NZPBSKYVYYDOAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCC3=C(C)Cl |
Origin of Product |
United States |
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